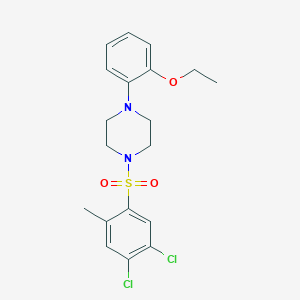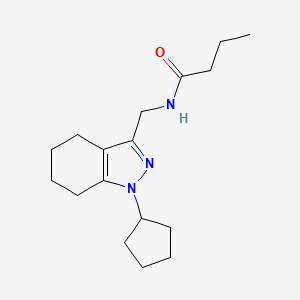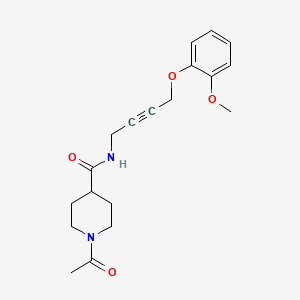
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to a class of molecules known as liver X receptor (LXR) agonists, which have been shown to modulate lipid metabolism and inflammation.
Mechanism of Action
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine exerts its effects through activation of the LXR, which is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Upon activation, LXR forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux, fatty acid oxidation, and inflammation.
Biochemical and Physiological Effects
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects, including modulation of lipid metabolism, inflammation, and glucose homeostasis. In macrophages, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux and reduces foam cell formation. In the liver, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. In adipose tissue, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to reduce inflammation and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for LXR, as well as its ability to cross the blood-brain barrier. However, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine also has some limitations, including its potential toxicity and the need for appropriate controls to ensure that observed effects are due to LXR activation rather than off-target effects.
Future Directions
There are several future directions for research on 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, including the development of more potent and selective LXR agonists, the identification of novel therapeutic applications for 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, and the elucidation of the molecular mechanisms underlying its effects. Additionally, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine could be used as a tool compound to study the role of LXR in various physiological and pathological processes.
Synthesis Methods
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be synthesized through a multistep process, which involves the reaction of 2-ethoxybenzaldehyde with 4,5-dichloro-2-methylbenzenesulfonyl chloride to form the intermediate 1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)hydrazine. This intermediate is then reacted with piperazine in the presence of a base to yield 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine.
Scientific Research Applications
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to reduce the accumulation of cholesterol in macrophages and inhibit the development of atherosclerotic lesions. In Alzheimer's disease, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In cancer, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.
properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-26-18-7-5-4-6-17(18)22-8-10-23(11-9-22)27(24,25)19-13-16(21)15(20)12-14(19)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKXWVEWDSMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)

![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)
![2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide](/img/structure/B2370583.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2370584.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)
![2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2370587.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)
![1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide](/img/structure/B2370590.png)


![[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane](/img/structure/B2370599.png)
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2370600.png)